molecular formula C6H8N5+ B10777680 1-methyl-9H-purin-6-amine

1-methyl-9H-purin-6-amine

Cat. No. B10777680
M. Wt: 150.16 g/mol
InChI Key: DYGBIJOMQSXREB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-methyl-7H-purin-1-ium is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . The molecular formula of 6-amino-1-methyl-7H-purin-1-ium is C6H8N5, and it has a molecular weight of 150.161 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-methyl-7H-purin-1-ium typically involves the methylation of adenine. Adenine is treated with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of 6-amino-1-methyl-7H-purin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-methyl-7H-purin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at position 6 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of 6-amino-1-methyl-7H-purin-1-ium.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

6-amino-1-methyl-7H-purin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1-methyl-7H-purin-1-ium involves its interaction with specific molecular targets. The compound is known to interact with cap-specific messenger ribonucleic acid (nucleoside-2’-O-)-methyltransferase, an enzyme involved in the methylation of messenger ribonucleic acid caps . This interaction affects the stability and translation of messenger ribonucleic acid, thereby influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-methyladenine: Similar in structure but lacks the amino group at position 6.

    6-amino-7-methylpurine: Similar but with a different methylation pattern.

    Adenine: The parent compound without methylation.

Uniqueness

6-amino-1-methyl-7H-purin-1-ium is unique due to its specific methylation and amino substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

properties

Molecular Formula

C6H8N5+

Molecular Weight

150.16 g/mol

IUPAC Name

1-methyl-7H-purin-1-ium-6-amine

InChI

InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)/p+1

InChI Key

DYGBIJOMQSXREB-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C(C2=C(N=CN2)N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.